1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Overview
Description
1-(2-Pyridyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
3,6,6-TRIMETHYL-4-OXO-1-(2-PYRIDYL)-4,5,6,7-TETRAHYDROINDAZOLE IN SCHMIDT REACTION AND BECKMANN REARRANGEMENT CONDITIONS FOR THE 4-HYDROXYIMINO DERIVATIVE : This study explores the treatment of the compound with sodium azide in acids to produce derivatives and investigates its reactions under certain conditions to yield various other derivatives (Delyatitskaya et al., 2000).
Derivatives of 1-(2-pyridyl)-4,5,6,7-tetrahydroindazole : This research focuses on the oxidation and bromination reactions of the compound, yielding various derivatives and exploring its potential for further chemical transformations (Strakova et al., 1995).
Alkylation of 4-oxo-3-methyl-4,5,6,7-tetrahydroindazoles : The study investigates the alkylation of the compound with alkyl halides, forming mixtures of derivatives and analyzing their spectral characteristics (Strakova et al., 1970).
Synthesis and reactions of 1-(2-pyridyl)-3-methyl-4-chloro-5-formyl-6,7-dihydroindazoles : This paper describes the formylation of the compound and its derivatives, studying their reactions with various agents to obtain new functional derivatives (Strakova et al., 1998).
Trimethyl‐4‐oxo‐4,5,6,7‐tetrahydroindazole‐1‐acetic Acid A New Lead Compound with Selective COX‐2 Inhibitory Activity
: This research presents a novel series of derivatives designed and synthesized, evaluated for their ability to inhibit COX-2 and COX-1 enzymes, identifying potential lead compounds for further optimization (Abdel-Rahman & Ozadali, 2012).
Tetrahydroindazole inhibitors of CDK2/cyclin complexes : This study synthesizes over 50 tetrahydroindazoles to inhibit CDK2 in complex with cyclin A, evaluating their binding affinity and inhibitory activity against various CDK2/cyclin complexes, providing insights into potential drug development (Lee et al., 2021).
Properties
IUPAC Name |
3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-14-11(8-15(2,3)9-12(14)19)18(17-10)13-6-4-5-7-16-13/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOVLKMNUQMKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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